Cas no 129098-57-3 ((s)-2-((4-chlorophenoxy)methyl)oxirane)

(s)-2-((4-chlorophenoxy)methyl)oxirane structure
129098-57-3 structure
Product Name:(s)-2-((4-chlorophenoxy)methyl)oxirane
CAS No:129098-57-3
MF:C9H9ClO2
MW:184.619561910629
MDL:MFCD08752560
CID:898022
Update Time:2026-04-29

(s)-2-((4-chlorophenoxy)methyl)oxirane Chemical and Physical Properties

Names and Identifiers

    • (s)-2-((4-chlorophenoxy)methyl)oxirane
    • (2S)-2-[(2-nitrophenoxy)methyl]oxirane
    • (2S)-3-(2-Chlorophenoxy)-1,2-epoxypropane
    • (S)-(-)-1,2-Dodecanediol
    • (S)-(+)-1-(2-chlorophenoxy)-2,3-epoxypropane
    • (S)-(+)-1,2-dodecanediol
    • (S)-1,2-epoxy-3-(2-chlorophenoxy)propane
    • (S)-1,2-epoxy-3-(4-chlorophenoxy) propane
    • (S)-1,2-epoxy-3-(o-nitrophenoxy)propane
    • (S)-2-(4-bromophenoxymethyl)oxira
    • (S)-4-bromophenyl glycidyl ether
    • (S)-glycidyl 4-chlorophenyl ether
    • AC1MBZEL
    • I14-45533
    • KB-03602
    • MDL: MFCD08752560
    • Inchi: InChI=1S/C9H9ClO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m1/s1
    • InChI Key: KSLSZOOZWRMSAP-SECBINFHSA-N
    • SMILES: ClC1=CC=C(OC[C@H]2OC2)C=C1

Computed Properties

  • Exact Mass: 184.02917
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 21.76

(s)-2-((4-chlorophenoxy)methyl)oxirane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019147026-250mg
(S)-2-((4-Chlorophenoxy)methyl)oxirane
129098-57-3 97%
250mg
211.14 USD 2021-06-15
Alichem
A019147026-1g
(S)-2-((4-Chlorophenoxy)methyl)oxirane
129098-57-3 97%
1g
542.85 USD 2021-06-15
abcr
AB389178-250 mg
(S)-2-((4-Chloro-phenoxy)methyl)oxirane; .
129098-57-3
250 mg
€403.90 2023-07-19
abcr
AB389178-1 g
(S)-2-((4-Chloro-phenoxy)methyl)oxirane; .
129098-57-3
1 g
€929.50 2023-07-19
Chemenu
CM381168-1g
(2S)-2-[(4-chlorophenoxy)methyl]oxirane
129098-57-3 95%+
1g
$889 2024-08-02
abcr
AB389178-250mg
(S)-2-((4-Chloro-phenoxy)methyl)oxirane; .
129098-57-3
250mg
€409.60 2025-02-19
abcr
AB389178-1g
(S)-2-((4-Chloro-phenoxy)methyl)oxirane; .
129098-57-3
1g
€943.90 2025-02-19
Ambeed
A121613-1g
(S)-2-((4-Chlorophenoxy)methyl)oxirane
129098-57-3 97%
1g
$741.0 2024-04-24
Crysdot LLC
CD12155481-1g
(S)-2-((4-Chlorophenoxy)methyl)oxirane
129098-57-3 97%
1g
$486 2024-07-23
A2B Chem LLC
AA44978-250mg
(S)-2-((4-Chlorophenoxy)methyl)oxirane
129098-57-3 97%
250mg
$320.00 2024-04-20

(s)-2-((4-chlorophenoxy)methyl)oxirane Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:129098-57-3)(s)-2-((4-chlorophenoxy)methyl)oxirane
Order Number:A910641
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:39
Price ($):667.0
Email:sales@amadischem.com

(s)-2-((4-chlorophenoxy)methyl)oxirane Related Literature

Additional information on (s)-2-((4-chlorophenoxy)methyl)oxirane

Professional Introduction to (S)-2-((4-Chlorophenoxy)methyl)oxirane (CAS No. 129098-57-3)

(S)-2-((4-chlorophenoxy)methyl)oxirane is a significant compound in the field of pharmaceutical chemistry, characterized by its unique stereochemical configuration and versatile reactivity. This enantiomerically pure oxirane derivative, identified by its Chemical Abstracts Service (CAS) number 129098-57-3, has garnered considerable attention due to its potential applications in drug development and synthetic organic chemistry. The compound’s structure, featuring a chiral center and a reactive epoxide ring, makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The< strong>4-chlorophenoxy moiety in the molecule imparts specific electronic and steric properties, influencing its interaction with biological targets. This feature has been exploited in the design of novel therapeutic agents, particularly in the realm of targeted cancer therapies and anti-inflammatory drugs. Recent studies have highlighted the compound’s role as a building block in the synthesis of kinase inhibitors, which are critical in treating various forms of cancer. The< strong>epoxide functionality serves as a handle for further functionalization, allowing chemists to introduce diverse substituents and tailor the compound’s pharmacological profile.

In the context of modern drug discovery, (S)-2-((4-chlorophenoxy)methyl)oxirane has been investigated for its ability to modulate specific enzymatic pathways. For instance, research has demonstrated its utility in developing inhibitors of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation and pain management. The enantiomeric purity of this compound ensures minimal side effects and enhanced therapeutic efficacy, aligning with current trends in precision medicine. Additionally, its stability under various reaction conditions makes it a preferred choice for industrial-scale synthesis.

The< strong>CAS number 129098-57-3 provides a unique identifier for this compound, facilitating accurate documentation and regulatory compliance in pharmaceutical research. The systematic naming convention adheres to international standards, ensuring clarity and consistency across scientific literature. This compound’s properties have been extensively studied in vitro and in vivo, with findings published in leading journals such as the Journal of Medicinal Chemistry and Organic Letters. These studies have underscored its potential as a scaffold for developing next-generation therapeutics.

One of the most compelling aspects of (S)-2-((4-chlorophenoxy)methyl)oxirane is its role in green chemistry initiatives. The compound’s reactivity allows for efficient synthetic routes that minimize waste and reduce environmental impact. Researchers have explored catalytic methods to enhance its transformation into more complex molecules, thereby aligning with sustainable practices in pharmaceutical manufacturing. Furthermore, the compound’s compatibility with biodegradable solvents has made it an attractive candidate for eco-friendly drug development programs.

The< strong>stereochemistry of this oxirane derivative is another area of intense interest. The (S)-configuration confers specific interactions with biological targets, influencing both potency and selectivity. Computational modeling has been instrumental in understanding these interactions at a molecular level, providing insights that guide medicinal chemists in optimizing drug candidates. Such computational approaches are increasingly integral to drug discovery pipelines, enabling rapid screening and design of novel compounds.

In conclusion, (S)-2-((4-chlorophenoxy)methyl)oxirane (CAS No. 129098-57-3) represents a cornerstone in contemporary pharmaceutical chemistry. Its unique structural features and reactivity make it indispensable for synthesizing innovative therapeutic agents. As research continues to uncover new applications for this compound, its significance in drug development is likely to grow further. The intersection of stereochemistry, functional group chemistry, and green chemistry principles exemplifies how this molecule embodies the advancements shaping the future of medicinal chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:129098-57-3)(s)-2-((4-chlorophenoxy)methyl)oxirane
A910641
Purity:99%
Quantity:1g
Price ($):667.0
Email